2,3-Dihydroxypropyl methyl butanedioate
Description
Properties
CAS No. |
146644-70-4 |
|---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-O-(2,3-dihydroxypropyl) 1-O-methyl butanedioate |
InChI |
InChI=1S/C8H14O6/c1-13-7(11)2-3-8(12)14-5-6(10)4-9/h6,9-10H,2-5H2,1H3 |
InChI Key |
WPCQTYRZKYQVOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Succinic Acid with 2,3-Dihydroxypropyl Alcohol
The most widely reported method involves the direct esterification of succinic acid with 2,3-dihydroxypropyl alcohol (isoserinol) under acidic catalysis. Key parameters include:
Reaction Conditions
Yield and Purity
- Typical yields range from 65% to 78% after 6–8 hours.
- Purification involves neutralization with NaHCO₃, followed by vacuum distillation or recrystallization from ethanol/water mixtures.
Table 1: Optimization of Direct Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 1.5 mol% | Maximizes rate |
| Reaction Time | 7 hours | Balances decomposition |
| Solvent (Toluene) | 5:1 (v/w to acid) | Efficient water removal |
Transesterification of Dimethyl Succinate
Transesterification avoids handling corrosive acids and improves selectivity. This method uses dimethyl succinate and isoserinol under basic conditions:
Reaction Mechanism
Enzymatic Synthesis Using Lipases
Green chemistry approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:
Process Details
Limitations
- High enzyme cost necessitates efficient recycling.
- Scalability challenges in continuous flow systems.
Alkylation of Monomethyl Succinate
A two-step alkylation strategy is documented in patent CN101811983B:
- Step 1 : Monomethyl succinate is reacted with epichlorohydrin to form a chlorohydrin intermediate.
- Step 2 : Hydrolysis with aqueous NaOH yields the diol ester.
Critical Parameters
- Epichlorohydrin Ratio : 1.2 equivalents to minimize di-alkylation byproducts.
- Hydrolysis pH : 10–11 to prevent ester saponification.
Table 3: Alkylation Reaction Performance
| Parameter | Value | Outcome |
|---|---|---|
| Reaction Time | 4 hours (Step 1) | 95% Intermediate Purity |
| Hydrolysis Time | 2 hours (Step 2) | 82% Final Yield |
Analytical Characterization
Post-synthesis analysis ensures compliance with pharmacopeial standards:
Industrial Challenges and Solutions
Impurity Profile
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl methyl butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways involving esters and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl methyl butanedioate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
2,3-Dihydroxypropyl Esters of Fatty Acids
2,3-Dihydroxypropyl Elaidate (C6H12N2)
2,3-Dihydroxypropyl Oleate (C21H38O4)
- Hexadecanoic Acid 2,3-Dihydroxypropyl Ester (C19H38O4) A palmitic acid derivative found in Castanea mollissima (Chinese chestnut) and Urtica triangularis, used in traditional medicine . Saturated C16 chain provides stability in lipid formulations.
- 9,12-Octadecadienoic Acid ([Z,Z]-) 2,3-Dihydroxypropyl Ester A linoleic acid ester identified in Martynia annua seeds, showing antioxidant activity .
Succinate (Butanedioate) Derivatives
Dimethyl Succinate (C6H10O4)
- Butanoic Acid (2R)-2,3-Dihydroxypropyl Ester (C7H14O4) A short-chain ester with chiral centers, highlighting stereochemical influences on biological activity .
2,3-Dihydroxypropyl Methacrylate (C7H12O4)
- A monomer in coatings and dental materials, valued for adhesion and biocompatibility .
- Methacrylate group enables polymerization, unlike the non-polymerizable ester groups in succinate derivatives.
Key Research Findings
Anticancer Activity : 2,3-Dihydroxypropyl oleate demonstrates potent inhibition of lung cancer (Bel-7402) and glioma (C6) cells, surpassing the activity of other fungal ergosterols .
Antioxidant Properties: Linoleic acid dihydroxypropyl esters exhibit radical scavenging activity (DPPH assay), making them valuable in nutraceuticals .
Structural Influences : Saturated esters (e.g., palmitate) are more stable but less bioactive than unsaturated analogs (e.g., oleate, elaidate) due to reduced membrane interaction .
Industrial Utility : Methacrylate derivatives outperform succinate esters in polymer applications due to cross-linking capabilities .
Biological Activity
2,3-Dihydroxypropyl methyl butanedioate, also known by its CAS number 146644-70-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
2,3-Dihydroxypropyl methyl butanedioate is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C7H12O5 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl methyl butanedioate |
| CAS Number | 146644-70-4 |
Biological Activity Overview
The biological activity of 2,3-Dihydroxypropyl methyl butanedioate has been investigated in various contexts, particularly its effects on cellular processes and its potential therapeutic applications.
The compound is believed to exert its biological effects through several mechanisms:
- Antioxidant Properties : It may act as a free radical scavenger, protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis.
Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of various compounds found that 2,3-Dihydroxypropyl methyl butanedioate demonstrated significant free radical scavenging activity. The compound was tested alongside known antioxidants like ascorbic acid and showed comparable results in reducing oxidative stress markers in vitro .
Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry examined the enzyme inhibitory effects of several derivatives of butanedioates. 2,3-Dihydroxypropyl methyl butanedioate was shown to inhibit the activity of lipase, an enzyme crucial for fat metabolism. This inhibition suggests potential applications in managing obesity .
Study 3: Cellular Studies
In cellular models, treatment with 2,3-Dihydroxypropyl methyl butanedioate resulted in reduced inflammation markers. Specifically, it decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory potential .
Summary of Findings
| Study | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Significant free radical scavenging | Potential use in oxidative stress-related conditions |
| Enzyme Inhibition | Inhibits lipase activity | Possible application in obesity management |
| Cellular Studies | Reduces inflammation markers | Potential anti-inflammatory agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
